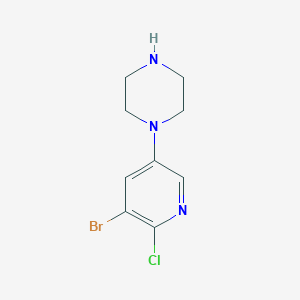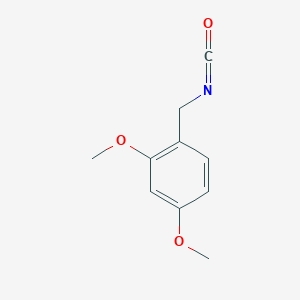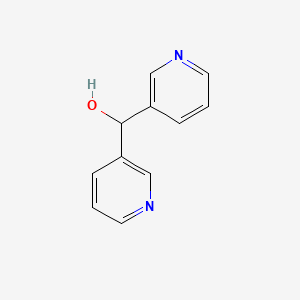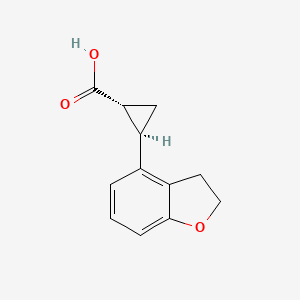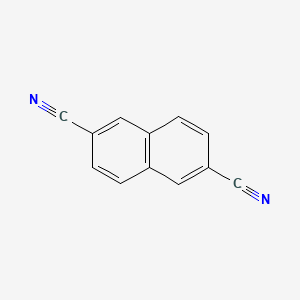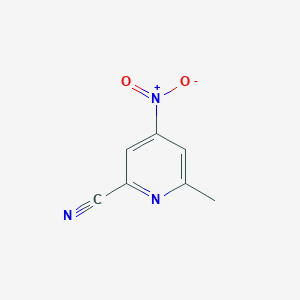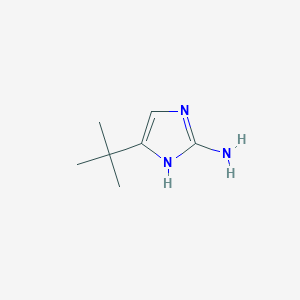
4-叔丁基-1H-咪唑-2-胺
描述
- 4-Tert-butyl-1H-imidazol-2-amine is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds. It is also known as 1,3-diazole .
- It is amphoteric, showing both acidic and basic properties.
- Imidazole is a white or colorless solid, highly soluble in water and other polar solvents.
- It plays a crucial role in natural products such as histidine, purine, histamine, and DNA-based structures.
Synthesis Analysis
- Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods for constructing substituted imidazoles.
- These heterocycles are essential components in functional molecules used in various applications.
Molecular Structure Analysis
- The imidazole ring consists of two nitrogen atoms, one of which bears a hydrogen atom (pyrrole type nitrogen).
- The positive charge on either nitrogen atom results in two equivalent tautomeric forms.
Chemical Reactions Analysis
- The synthesis of imidazoles involves various bond disconnections, leading to functional group compatibility and substitution patterns around the ring.
- Reaction mechanisms and limitations are also considered.
Physical And Chemical Properties Analysis
- Boiling point : Predicted to be 497.1±38.0°C.
- Density : Predicted to be 1.184±0.06 g/cm³.
- pKa : Predicted to be 11.83±0.10.
科学研究应用
-
- Imidazole compounds are used as secondary standards in pharmaceutical applications . They are suitable for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
-
Synthesis of Functional Molecules
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of both the N 1 –C 5 and N 3 –C 4 bonds in a single operation . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
-
Functional Materials and Catalysis
- Imidazoles are utilized in the development of functional materials and in catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
-
Pharmaceutical Secondary Standard
- Imidazole compounds are used as secondary standards in pharmaceutical applications . They are suitable for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
安全和危害
- Hazard Statements : H314 (causes severe skin burns and eye damage).
- Precautionary Statements : P280, P305+P351+P338, P310.
- Storage : Inert atmosphere, room temperature.
未来方向
- Further research on novel synthetic methods for imidazoles.
- Exploration of their diverse biological activities and potential drug development.
属性
IUPAC Name |
5-tert-butyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIQADNVKFMQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435559 | |
| Record name | 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1H-imidazol-2-amine | |
CAS RN |
82560-19-8 | |
| Record name | 5-(1,1-Dimethylethyl)-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

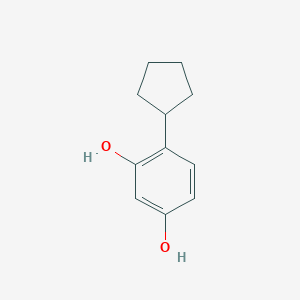
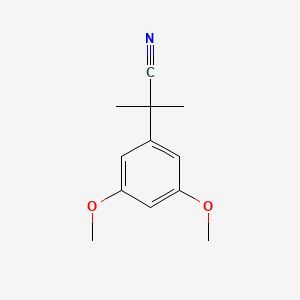
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)

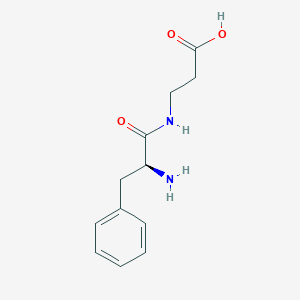
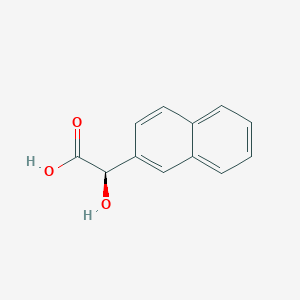
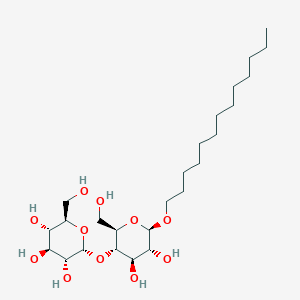
![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
